

## Firsocostat and Its Impact on De Novo Lipogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Firsocostat (GS-0976) is a potent, liver-directed, allosteric inhibitor of both isoforms of Acetyl-CoA Carboxylase (ACC), ACC1 and ACC2.[1][2] ACC is the rate-limiting enzyme in the de novo lipogenesis (DNL) pathway, which is responsible for the synthesis of fatty acids from non-lipid precursors.[1][3] In pathological conditions such as non-alcoholic steatohepatitis (NASH), elevated DNL contributes significantly to the accumulation of triglycerides in the liver (hepatic steatosis), a hallmark of the disease.[1][3] By inhibiting ACC, firsocostat aims to reduce hepatic DNL, thereby mitigating steatosis and its downstream consequences. This technical guide provides an in-depth overview of firsocostat's effect on DNL pathways, including quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

## Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

**Firsocostat** is a non-competitive inhibitor that binds to the biotin carboxylase (BC) domain of both ACC1 and ACC2, preventing the dimerization required for their enzymatic activity.[3] This inhibition has a dual effect on lipid metabolism:



- Inhibition of ACC1: ACC1 is primarily located in the cytosol and is responsible for producing malonyl-CoA for the synthesis of fatty acids.[3] By inhibiting ACC1, firsocostat directly reduces the pool of malonyl-CoA available for DNL, leading to a decrease in the synthesis of new fatty acids in the liver.
- Inhibition of ACC2: ACC2 is predominantly found on the outer mitochondrial membrane, where it also produces malonyl-CoA.[3] This localized pool of malonyl-CoA acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of fatty acids into the mitochondria for β-oxidation. By inhibiting ACC2, firsocostat reduces malonyl-CoA levels, which in turn relieves the inhibition of CPT1 and promotes the oxidation of fatty acids.

The combined inhibition of ACC1 and ACC2 by **firsocostat** thus leads to a simultaneous reduction in fatty acid synthesis and an increase in fatty acid oxidation, addressing two key dysregulated pathways in NASH.

### **Signaling Pathways**

The regulation of de novo lipogenesis is a complex process involving multiple signaling pathways that converge on ACC. **Firsocostat**'s mechanism of action directly intersects with these pathways.





Click to download full resolution via product page



Caption: **Firsocostat**'s core mechanism and its position within the broader DNL signaling pathway.

# Quantitative Data from Preclinical and Clinical Studies

The efficacy of **firsocostat** in reducing DNL and hepatic steatosis has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: Preclinical Efficacy of Firsocostat in Animal Models of NASH

| Animal Model                                    | Treatment Dose &<br>Duration    | Key Findings                                                                                    | Reference |
|-------------------------------------------------|---------------------------------|-------------------------------------------------------------------------------------------------|-----------|
| 3D Human Liver Microtissues with NASH phenotype | 0.5 μM and 10 μM<br>Firsocostat | Significant reduction in triglyceride levels and relative lipid area.                           | [4]       |
| Diet-induced obese rats                         | Not specified                   | Reduction in hepatic steatosis.                                                                 | [5]       |
| High-fat diet-fed rats                          | Not specified                   | Development of insulin resistance, panlobular steatosis, inflammation, and fibrosis.            | [6]       |
| High-fructose diet-fed<br>mice                  | Not specified                   | Increased hepatic inflammation, oxidative stress, and fibrosis compared to high-fat diet alone. | [6]       |

Table 2: Clinical Efficacy of Firsocostat in Patients with NASH



| Study Phase                         | Number of<br>Patients | Treatment<br>Regimen                                               | Key Efficacy<br>Endpoints &<br>Results                                                                                                                                                                    | Reference |
|-------------------------------------|-----------------------|--------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Phase 2                             | 126                   | 20 mg<br>Firsocostat daily<br>for 12 weeks                         | - 29% relative reduction in liver fat vs. placebo 48% of patients achieved ≥30% relative decrease in hepatic steatosis vs. 15% in placebo.                                                                | [1][2][3] |
| Phase 2                             | 126                   | 5 mg Firsocostat<br>daily for 12<br>weeks                          | - 23% of patients achieved ≥30% relative decrease in hepatic steatosis vs. 15% in placebo.                                                                                                                | [7]       |
| Phase 2<br>(Combination<br>Therapy) | 392                   | 20 mg<br>Firsocostat + 30<br>mg Cilofexor<br>daily for 48<br>weeks | - 21% of patients achieved ≥1- stage improvement in fibrosis without worsening of NASH (vs. 11% in placebo, p=0.17) Significant improvements in NAS, steatosis, inflammation, and ballooning vs. placebo. | [8]       |
| Phase 2<br>(Combination             | 108                   | 20 mg<br>Firsocostat +                                             | - Greater improvements in                                                                                                                                                                                 | [9]       |



Therapy)

Semaglutide liver steatosis
daily for 24 (MRI-PDFF)
weeks compared to
semaglutide

## **Experimental Protocols**

Accurate assessment of DNL is crucial for evaluating the efficacy of inhibitors like **firsocostat**. The following are detailed protocols for commonly used methods.

alone.

# In Vitro De Novo Lipogenesis Assay Using [14C]-Acetate in HepG2 Cells

This assay measures the incorporation of radiolabeled acetate into newly synthesized lipids in a human hepatoma cell line.

#### Materials:

- HepG2 cells
- Cell culture medium (e.g., DMEM) with 10% fetal bovine serum
- Serum-free medium
- [1-14C]-acetic acid, sodium salt
- Insulin solution (100 nM)
- Phosphate-buffered saline (PBS)
- 0.1 N HCl
- 2:1 Chloroform:Methanol solution
- Scintillation fluid and vials
- Scintillation counter



#### Procedure:

- Cell Culture: Culture HepG2 cells in standard medium until they reach 80-90% confluency in 24-well plates.
- Serum Starvation: Wash the cells twice with warm PBS and then incubate in serum-free medium containing 20 nM glucagon overnight (16-20 hours) at 37°C to synchronize the cells and inhibit basal lipogenesis.
- Stimulation of Lipogenesis: Prepare "Lipogenesis Medium" by supplementing serum-free medium with 100 nM insulin, 10  $\mu$ M non-radiolabeled ("cold") acetate, and 0.5  $\mu$ Ci/well of [1-14C]-acetate.
- Treatment: Replace the serum starvation medium with the Lipogenesis Medium. For inhibitor studies, add firsocostat at desired concentrations to the appropriate wells. Incubate the plate at 37°C for 2 hours.
- Cell Lysis and Lipid Extraction:
  - Wash the cells twice with cold PBS.
  - Lyse the cells by scraping in 120 μL of 0.1 N HCl.
  - Transfer 100 μL of the lysate to a new microfuge tube.
  - Add 500 μL of 2:1 chloroform:methanol solution to extract the lipids. Vortex briefly and incubate at room temperature for 5 minutes.
  - Add 250 μL of water, vortex again, and incubate for another 5 minutes.
  - Centrifuge the samples at 3,000 x g for 10 minutes at room temperature to separate the phases.
- Scintillation Counting:
  - Carefully transfer the lower organic phase containing the lipids to a scintillation vial.
  - Add 4 mL of scintillation fluid.



- Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
- Data Analysis: Normalize the CPM values to the protein concentration of the cell lysate (determined by a BCA assay from the reserved 10 μL of lysate) to determine the rate of DNL.

Caption: Workflow for the in vitro [14C]-acetate DNL assay.

# In Vivo Fractional De Novo Lipogenesis Measurement Using Deuterated Water (D2O)

This method assesses the rate of DNL in human subjects by measuring the incorporation of deuterium from orally administered D2O into circulating triglycerides.[10][11]

#### Materials:

- Deuterated water (D2O, 70% or 99.8%)
- Standardized liquid diet
- · Equipment for blood collection
- Gas chromatography-mass spectrometry (GC-MS) system

#### Procedure:

- Subject Preparation: Subjects consume a nutritionally complete liquid diet as evenly spaced small meals for 3 days to achieve a steady state.
- D2O Administration:
  - On day 2, subjects ingest a priming dose of D2O (e.g., 0.7 g D2O/kg of estimated body water).
  - To maintain a plateau of plasma deuterium enrichment, D2O is added to the liquid diet for the remainder of the study.
- Blood Sampling:



- A baseline blood sample is collected before D2O administration.
- Subsequent blood samples are collected every 4 hours for 48 hours.
- Lipid Extraction and Analysis:
  - Plasma is isolated from the blood samples.
  - Total triglyceride fatty acids (TG-FA) are extracted from the plasma.
  - The extracted TG-FA are combusted, and the resulting water is reduced to hydrogen gas.
  - The deuterium abundance in the hydrogen gas is analyzed by isotope ratio mass spectrometry.
- Data Analysis:
  - The deuterium enrichment in TG-FA is measured over time. A plateau in enrichment is typically reached around 12 hours after the priming dose.
  - The fractional DNL is calculated by comparing the plateau of deuterium enrichment in plasma very low-density lipoprotein (VLDL) TG-FA to the theoretical maximum enrichment.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes -PMC [pmc.ncbi.nlm.nih.gov]
- 3. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) PMC



[pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]
- 5. PRECLINICAL MODELS OF NONALCOHOLIC FATTY LIVER DISEASE PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Gilead combination therapy for NASH misses primary Phase II trial goal [clinicaltrialsarena.com]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. Safety and efficacy of combination therapy with semaglutide, cilofexor and firsocostat in patients with non-alcoholic steatohepatitis: A randomised, open-label phase II trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tracing lipogenesis in humans using deuterated water PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Firsocostat and Its Impact on De Novo Lipogenesis: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b609510#firsocostat-s-effect-on-de-novo-lipogenesis-pathways]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com